

Application Note: HPLC-UV Method for the Quantitative Determination of Metominostrobin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Metominostrobin**

Cat. No.: **B8650213**

[Get Quote](#)

Introduction

Metominostrobin is a broad-spectrum fungicide belonging to the strobilurin class, widely utilized in agriculture to control a variety of fungal diseases in crops.^[1] Accurate and reliable analytical methods are imperative for the quality control of **Metominostrobin** in technical materials and commercial formulations.^[1] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, sensitive, and specific technique well-suited for this purpose.^[1] This application note details a validated HPLC-UV method for the quantitative analysis of **Metominostrobin**.

Principle

This method employs reversed-phase HPLC to separate **Metominostrobin** from potential impurities and formulation components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a wavelength where **Metominostrobin** exhibits a strong response.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.^[1] Data acquisition and processing are managed by a suitable chromatography data system.

Table 1: Chromatographic Conditions

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	40°C
Detection Wavelength	240 nm
Run Time	Approximately 10 minutes

Source: Benchchem Application Note[1]

2. Reagents and Standards

- **Metominostrobin** analytical standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (analytical grade)

3. Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of **Metominostrobin** analytical standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[1]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[1] These solutions are used to construct the calibration curve.

4. Sample Preparation (for a 20% Suspension Concentrate Formulation)

- Accurately weigh a quantity of the formulation equivalent to 25 mg of **Metominostrobin** into a 25 mL volumetric flask.[1]
- Add approximately 15 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[1]
- Dilute to volume with acetonitrile and mix thoroughly.[1]
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.[1]
- Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 $\mu\text{g/mL}$).[1]

5. Analysis Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak area responses for **Metominostrobin**.
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of **Metominostrobin** in the sample by comparing its peak area to the calibration curve.

Method Validation Summary

The developed HPLC-UV method should be validated in accordance with International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[2][3]

Table 2: System Suitability

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%

Table 3: Linearity

Parameter	Result
Concentration Range	1 - 50 µg/mL
Correlation Coefficient (r ²)	> 0.999

Table 4: Precision

Level	Repeatability (RSD, n=6)	Intermediate Precision (RSD, n=6)
Low QC	≤ 2.0%	≤ 2.0%
Mid QC	≤ 2.0%	≤ 2.0%
High QC	≤ 2.0%	≤ 2.0%

Table 5: Accuracy (Recovery)

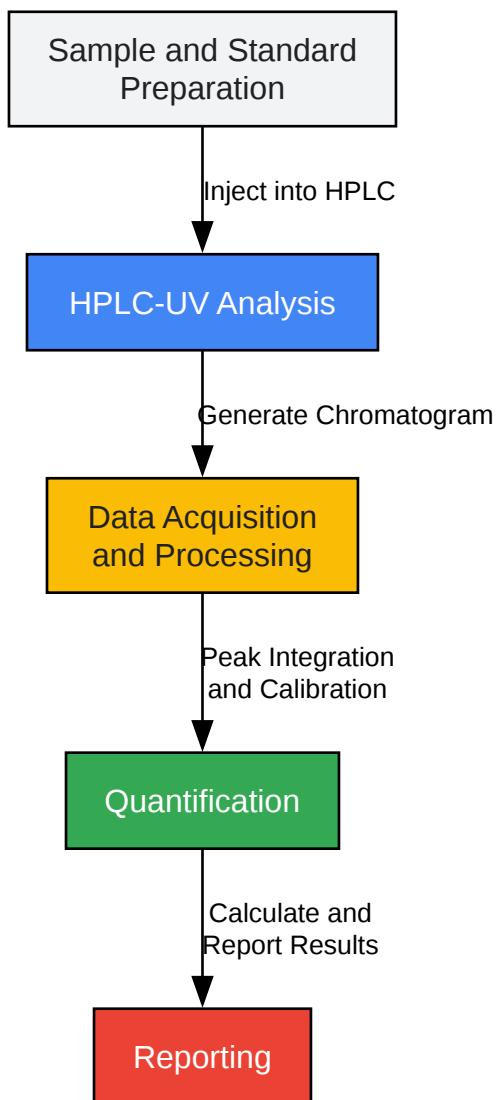
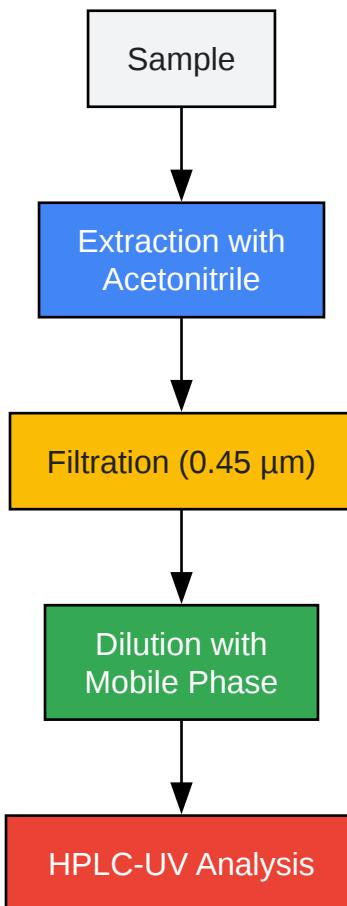

Spiked Concentration	Recovery (%)
80%	98 - 102%
100%	98 - 102%
120%	98 - 102%

Table 6: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Result
LOD	0.01 µg/mL
LOQ	0.05 µg/mL

Note: The quantitative data presented in Tables 2-6 are representative values based on typical validation results for similar HPLC-UV methods and should be confirmed during actual method validation.


Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Metominostrobin** quantification.

Signaling Pathway (Logical Relationship)

[Click to download full resolution via product page](#)

Caption: Sample preparation logical flow for HPLC analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- 2. pharmainfo.in [pharmainfo.in]
- 3. alliedacademies.org [alliedacademies.org]
- To cite this document: BenchChem. [Application Note: HPLC-UV Method for the Quantitative Determination of Metominostrobin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8650213#hplc-uv-method-for-metominostrobin-quantification\]](https://www.benchchem.com/product/b8650213#hplc-uv-method-for-metominostrobin-quantification)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com